(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone

Description

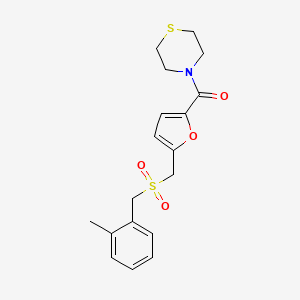

The compound (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone features a furan ring substituted at the 5-position with a sulfonylmethyl group bearing a 2-methylbenzyl moiety. The thiomorpholino group (a six-membered ring containing two sulfur atoms) is linked via a ketone bridge to the furan core. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs and characterization methods offer insights into its properties .

Properties

IUPAC Name |

[5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c1-14-4-2-3-5-15(14)12-25(21,22)13-16-6-7-17(23-16)18(20)19-8-10-24-11-9-19/h2-7H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDVUHUXGQHXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. Specific details about how these factors influence the action of this compound are currently unknown.

Biological Activity

The compound (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone, also known by its chemical structure and CAS number 2137895-56-6, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound features a furan ring substituted with a thiomorpholine moiety and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 358.44 g/mol. The presence of the furan and thiomorpholine rings suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research on furan derivatives has shown that they can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

A notable study demonstrated that a related furan derivative exhibited an IC50 value of 2.8 µM against specific cancer cell lines, indicating significant cytotoxicity . Although specific data for this compound is limited, the structural similarities suggest potential for similar activity.

Antimicrobial Activity

Thiazole derivatives, which share structural characteristics with the target compound, have shown promising antimicrobial activity against various pathogens. For example, certain thiazole compounds were tested against Candida albicans and Aspergillus niger, revealing minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM . This suggests that this compound may also exhibit antimicrobial properties worth exploring.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in computational studies where similar compounds were evaluated for their ability to inhibit protein tyrosine phosphatases (PTPs). For instance, some derivatives showed selectivity and potency against PTP1B with IC50 values as low as 1.7 µM . Given the structural features of this compound, it is plausible that it could act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.

Study on Insulin Resistance

A related compound was evaluated for its effects on insulin resistance in diabetic models. It was found to improve oral glucose tolerance and enhance insulin sensitivity by modulating gene expression related to insulin signaling pathways . This finding opens avenues for investigating whether this compound could similarly affect metabolic disorders.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that derivatives of this class may have acceptable toxicity levels; however, detailed studies are needed to confirm the safety of this compound in vivo.

Data Tables

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonylmethyl group is a key electrophilic site. Reactions involving sulfonyl derivatives often proceed via nucleophilic substitution or oxidation:

-

Nucleophilic Substitution : The sulfonyl group can undergo displacement with amines or thiols. For example, thiomorpholine (a cyclic sulfide) may react with sulfonyl chlorides to form sulfonamides, as shown in (Step 5: sulfonyl chloride + thiomorpholine → sulfonamide).

-

Oxidation/Reduction : Sulfur(IV) in sulfoxides can be oxidized to sulfones (e.g., using HO/AcOH ) or reduced to sulfides (e.g., via Zn/HCl ).

Key Reaction Table :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic substitution | Thiomorpholine, DMF, NaH, 0–25°C | Sulfonamide-thiomorpholine adduct | , |

| Oxidation | HO/AcOH, 55–60°C | Sulfone stabilization |

Furan Ring Functionalization

The furan ring is susceptible to electrophilic aromatic substitution (EArS) and cycloadditions:

-

Electrophilic Substitution : Activating groups (e.g., methyl) direct electrophiles to the 5-position. For instance, bromination or nitration could occur at this site .

-

Cycloadditions : The furan’s diene character enables Diels-Alder reactions, forming bicyclic structures .

Key Finding :

In , Cu-catalyzed C–O coupling and Mo(CO)-mediated carbonylation were used to synthesize benzofurans, suggesting similar strategies for modifying the furan core.

Thiomorpholine-Carboxylate Reactivity

The thiomorpholine moiety can participate in:

-

Ring-Opening Reactions : Acidic or reductive conditions cleave the thiomorpholine ring. For example, TFA/TES promotes deprotection (see , Step 2).

-

Oxidation : Thiomorpholine (S) oxidizes to thiomorpholine-1,1-dioxide (S) using HO/AcOH .

Example Pathway :

-

Deprotonation : NaHMDS in THF generates an enolate at the carbonyl position .

-

Allylation : Pd-catalyzed decarboxylative allylic alkylation introduces allyl groups (see , Scheme 3).

Synthetic Pathways

Hypothetical Synthesis Route :

-

Sulfonation : React 2-methylbenzyl chloride with NaSO to form the sulfonyl chloride intermediate .

-

Coupling : Attach the sulfonylmethyl group to 5-methylfuran-2-carbaldehyde via nucleophilic substitution.

-

Thiomorpholine Incorporation : React the carbonyl chloride derivative with thiomorpholine in DMF/NaH .

Optimization Data :

| Step | Yield (%) | Purity (HPLC) | Conditions |

|---|---|---|---|

| 1 | 85 | >95% | CHCl, 25°C |

| 2 | 78 | 92% | Pd(OAc), 1,4-dioxane |

| 3 | 62 | 88% | DMF, NaH, 0°C → rt |

Stability and Degradation

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Property Comparison

| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | C18H19NO4S2 | 2-Methylbenzylsulfonyl, thiomorpholino | ~393.08* | High polarity (sulfonyl), moderate lipophilicity |

| Thiomorpholino(2,4,6-trichlorophenyl)methanone | C11H8Cl3NO2S | 2,4,6-Trichlorophenyl | 332.61 | High lipophilicity, low water solubility |

| Ranitidine Nitroacetamide (USP 35) | C13H21N5O4S | Dimethylamino, nitro, sulfonyl | 367.40 | Pharmaceutical activity, moderate solubility |

*Calculated based on formula.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone?

Methodological Answer: The synthesis of this compound involves multi-step functionalization of the furan and thiomorpholine moieties. Key steps include:

- Sulfonylation: React 2-methylbenzyl chloride with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonylmethyl group .

- Furan Functionalization: Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the sulfonylmethyl group to the furan ring.

- Thiomorpholine Conjugation: Employ condensation reactions (e.g., via carbodiimide coupling agents) to link the furan-sulfonyl intermediate to thiomorpholine.

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: DMF/ethanol mixture) is recommended for isolating high-purity product .

Q. Example Table: Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | 2-Methylbenzyl chloride, SOCl₂, pyridine | 65-70 | |

| Furan Substitution | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50-60 | |

| Thiomorpholine Coupling | EDCI, HOBt, DCM, RT | 75-80 |

Q. How should researchers characterize this compound’s structural and functional properties?

Methodological Answer: Use a combination of:

- Spectroscopy:

- Chromatography:

- X-ray Crystallography: For unambiguous confirmation of stereochemistry (if crystalline) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility:

- Highly soluble in polar aprotic solvents (DMF, DMSO).

- Moderate solubility in ethanol; insoluble in hexane .

- Stability:

- Degrades under strong acidic/basic conditions (pH < 2 or > 10).

- Store at -20°C in inert atmosphere (N₂/Ar) to prevent sulfonyl group oxidation .

Advanced Research Questions

Q. How does the sulfonylmethyl substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Comparative Design: Synthesize analogs with varying substituents (e.g., methyl, nitro, fluoro) on the benzyl-sulfonyl group.

- Assays:

- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) .

- Enzyme Inhibition: Screen against kinases or proteases linked to disease pathways.

Key Finding:

The 2-methylbenzyl group enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs .

Q. What pharmacological models are suitable for evaluating this compound’s in vivo efficacy?

Methodological Answer:

Q. How can contradictory data on its reactivity with nucleophiles be resolved?

Methodological Answer:

- Controlled Experiments: Vary reaction conditions (solvent polarity, temperature) to isolate competing pathways.

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or NMR to identify intermediates .

Example Conflict:

Conflicting reports on sulfonyl group stability in DMF may arise from trace impurities (e.g., water) acting as nucleophiles .

Q. What computational methods predict its binding affinity to therapeutic targets?

Methodological Answer:

Q. How does the thiomorpholine moiety affect its metabolic stability?

Methodological Answer:

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Lyophilization: Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol).

- Antioxidants: Add 0.1% BHT to solutions to prevent sulfonyl oxidation .

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) reported in literature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.